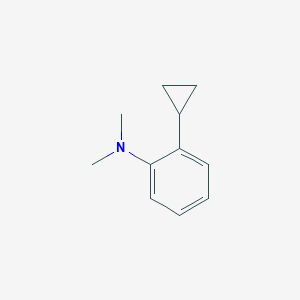

2-cyclopropyl-N,N-dimethylaniline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N |

|---|---|

Peso molecular |

161.24 g/mol |

Nombre IUPAC |

2-cyclopropyl-N,N-dimethylaniline |

InChI |

InChI=1S/C11H15N/c1-12(2)11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,7-8H2,1-2H3 |

Clave InChI |

BQRAQRQMIBQFAX-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=CC=C1C2CC2 |

Origen del producto |

United States |

Historical Context of Cyclopropyl Group Integration in Chemical Structures

The integration of the cyclopropyl (B3062369) group into molecular structures has a rich and impactful history in organic chemistry. Initially regarded as a chemical curiosity due to its significant ring strain, the unique electronic and conformational properties of the three-membered ring have since been recognized and exploited. wikipedia.org The inherent strain in the cyclopropane (B1198618) ring results in C-C bonds with a higher p-character than typical alkanes, leading to properties that are somewhat analogous to a carbon-carbon double bond. wikipedia.orgacs.org

The strategic use of the cyclopropyl group gained considerable momentum in the mid-20th century with advancements in synthetic methodologies, such as cyclopropanation reactions. Chemists began to appreciate its ability to impart rigidity to molecules, a feature that would become highly valuable in drug discovery and materials science. The cyclopropyl group can act as a rigid spacer or a conformational lock, restricting the rotational freedom of a molecule and thereby influencing its interaction with biological targets. acs.orgscientificupdate.com Furthermore, its electronic nature allows it to participate in conjugation and stabilize adjacent carbocations, influencing the reactivity and properties of the parent molecule. wikipedia.org In medicinal chemistry, the introduction of a cyclopropyl moiety is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of drug candidates. scientificupdate.comhyphadiscovery.com

Significance of Aniline Derivatives in Modern Organic Synthesis and Mechanistic Inquiry

Aniline (B41778) and its derivatives are foundational building blocks in the world of organic chemistry. sci-hub.se Their importance stems from the presence of the amino group on an aromatic ring, which serves as a versatile handle for a vast array of chemical transformations. Historically, aniline derivatives were central to the development of the synthetic dye industry in the 19th century, and they continue to be crucial intermediates in the production of pigments and dyes. ontosight.aiontosight.ai

Beyond coloration, aniline derivatives are indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers. sci-hub.seontosight.aiopenaccessjournals.com The amino group can be readily acylated, alkylated, and diazotized, opening up pathways to a multitude of more complex molecules. The electronic nature of the amino group strongly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions. This reactivity has been extensively studied to understand reaction mechanisms and the principles of aromatic chemistry.

In modern organic synthesis, aniline derivatives are key precursors for the construction of heterocyclic compounds, which form the core of many biologically active molecules. They are also utilized in the synthesis of conducting polymers and other advanced materials. The rich and varied chemistry of aniline derivatives ensures their continued relevance in both industrial and academic research settings. ontosight.aiopenaccessjournals.com

Overview of Research Trajectories for 2 Cyclopropyl N,n Dimethylaniline

Direct Synthesis Approaches for this compound

The direct synthesis of this compound is not commonly documented in a single-step procedure. The construction of this molecule typically involves a multi-step sequence. A plausible synthetic route would involve the initial synthesis of 2-cyclopropylaniline, followed by the dimethylation of the amino group.

Alternatively, a strategy could involve the cyclopropanation of a pre-existing N,N-dimethylaniline derivative. Catalytic asymmetric cyclopropanation reactions, which are powerful tools for creating chiral cyclopropanes, represent a key approach. nih.govdicp.ac.cn These methods often utilize transition metal catalysts, such as those based on cobalt, to facilitate the addition of a carbene precursor to an alkene. nih.govdicp.ac.cn While often applied to simple alkenes, the principles could be extended to a suitably functionalized aniline derivative, although the presence of the N,N-dimethylamino group might influence the catalytic activity and selectivity. The Simmons-Smith reaction is another classic method for cyclopropanation, using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, which could be applied to an appropriate alkene precursor. dicp.ac.cn

Palladium-Catalyzed Cross-Coupling Reactions for N-Cyclopropylaniline Analogues

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. While the title compound features a C-cyclopropyl bond, the synthesis of N-cyclopropylaniline analogues, which are structurally related, heavily relies on these methods. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the reaction's success. libretexts.org

Coupling of Bromobenzene (B47551) and Derivatives with Cyclopropylamine (B47189)

A specific and highly relevant application of palladium-catalyzed cross-coupling is the reaction between bromobenzene or its derivatives and cyclopropylamine to furnish N-cyclopropylanilines. This transformation is a key step in preparing analogues and precursors. The Buchwald-Hartwig amination procedure has been successfully employed for this purpose, achieving moderate to high yields (typically 85-92%). acs.org This method allows for the introduction of various substituents on the phenyl ring by using corresponding bromobenzene derivatives, which can be used to tune the electronic properties of the final molecule. acs.org

An alternative to palladium-catalyzed methods is the Ullmann condensation, a copper-promoted reaction that can also form C-N bonds. wikipedia.orgchemeurope.comorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.org However, modern variations using soluble copper catalysts with specific ligands, like diamines or N,N-dimethyl glycine, can proceed under milder conditions. organic-chemistry.orgnih.gov A copper(I)-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has also been reported, providing good to excellent yields in the presence of a copper(II) acetate (B1210297) catalyst and 2,2'-bipyridine. nih.gov

Table 1: Comparison of Catalytic Systems for N-Cyclopropylaniline Synthesis

| Catalytic System | Typical Reaction Partners | Key Features |

|---|---|---|

| Palladium-Catalyzed Buchwald-Hartwig Amination | Aryl Halides/Triflates + Cyclopropylamine | High yields, broad substrate scope, milder conditions than traditional Ullmann. wikipedia.orgacs.org |

| Copper-Catalyzed Ullmann Condensation | Aryl Halides + Cyclopropylamine | Can be an alternative to Pd-catalysis, especially for electron-rich aryl halides; modern methods use ligands to improve conditions. wikipedia.orgchemeurope.com |

| Copper-Promoted Reaction with Boronic Acid | Anilines + Cyclopropylboronic Acid | Uses a different cyclopropyl source; proceeds in the presence of Cu(OAc)₂ and a ligand. nih.gov |

Reductive Methylation Strategies for Ortho-Substituted Anilines

Once an ortho-substituted aniline, such as 2-cyclopropylaniline, is obtained, the final step to produce this compound is the methylation of the primary amine. Reductive amination is the most common strategy for this transformation.

The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgorganic-chemistry.orgambeed.com The reaction proceeds by forming an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide and making the reaction irreversible. wikipedia.org A key advantage is that the reaction stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org However, the Eschweiler-Clarke procedure can sometimes fail with certain anilines, leading to the formation of high molecular weight condensation products. orgsyn.org This is particularly a risk for anilines that are not highly substituted at the ortho and para positions. orgsyn.org

Alternative methylation procedures exist. One such method involves the use of trialkyl phosphates, like trimethyl phosphate, to dialkylate anilines. This method has been shown to be effective for a range of substituted anilines and avoids the formation of monoalkylated or quaternary by-products. orgsyn.org Other modern reductive amination protocols use different reducing agents, such as sodium borohydride (B1222165) in 2,2,2-trifluoroethanol, or catalytic systems with H₂ as the reductant. acs.orgorganic-chemistry.org

Catalytic Cyclopropylphosphonation Reactions of N,N-Dialkylaniline Derivatives

While not a direct synthesis of the title compound, the catalytic cyclopropylphosphonation of N,N-dialkylaniline derivatives is a related transformation that highlights the reactivity of these scaffolds. Research has shown that a Ru(II)-Pheox complex can catalyze the direct asymmetric cyclopropylphosphonation of the N,N-dialkyl groups of aniline derivatives. researchgate.net This type of reaction introduces a phosphonate (B1237965) functional group, which is of interest in medicinal chemistry. Another approach involves an iron-catalyzed dehydrogenative α-phosphonation of N,N-dialkylanilines using dialkyl H-phosphonates and an oxidant like tert-butyl hydroperoxide. scilit.com These reactions demonstrate that the alkyl groups attached to the aniline nitrogen can be functionalized directly.

Synthesis of Substituted N,N-Dimethylaniline Derivatives as Precursors

The synthesis of appropriately substituted N,N-dimethylaniline derivatives is crucial as they can serve as precursors for subsequent reactions, such as cyclopropanation. N,N-dimethylaniline itself can be synthesized from aniline and methanol (B129727) at elevated temperatures, often over an acid catalyst. wikipedia.org Industrial production often uses either a liquid phase or gas phase method with methanol as the alkylating agent to maximize yield and reduce costs. alfa-chemistry.comprepchem.com

For substituted variants, one can start with a substituted aniline. For instance, m-nitro-N,N-dimethylaniline can be prepared by the nitration of N,N-dimethylaniline using a nitrating mixture of nitric and sulfuric acids at low temperatures. orgsyn.org Alternatively, substituted anilines can be N,N-dimethylated using methods like the Eschweiler-Clarke reaction or with trialkyl phosphates, as previously discussed. orgsyn.org A one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has also been developed, which involves the sequential hydrogenation of the nitro group and N-methylation of the resulting aniline over a Raney-Ni® catalyst. rsc.org

Stereoselective and Asymmetric Synthesis of Cyclopropane (B1198618) Scaffolds

The cyclopropane ring is a key structural motif in many pharmaceuticals, and its stereoselective synthesis is of great importance. nih.govnih.gov Asymmetric synthesis of cyclopropane scaffolds that can be incorporated into aniline derivatives often relies on catalytic methods.

Catalytic asymmetric cyclopropanation of alkenes with diazo compounds is a powerful strategy. dicp.ac.cnacs.org However, the hazardous nature of many diazo compounds has led to the development of safer alternatives. dicp.ac.cnacs.org For example, gem-dichloroalkanes can serve as precursors to non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations, achieving high enantioselectivity for various alkenes. nih.govdicp.ac.cn Another approach uses 1,2-dicarbonyl compounds as safe carbene surrogates in molybdenum-catalyzed asymmetric deoxygenative cyclopropanation reactions. acs.org

Biocatalysis has also emerged as a powerful tool. Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, can catalyze highly diastereo- and enantioselective cyclopropanations. nih.govrochester.edu These biocatalysts can accept a broad range of substrates and provide access to enantiopure cyclopropyl ketones and other functionalized cyclopropanes, which can then be chemically elaborated. nih.govrochester.edu These methods provide a versatile toolkit for constructing the chiral cyclopropane core, which could then be integrated into an aniline structure through various synthetic routes.

Table 2: Selected Methods for Asymmetric Cyclopropanation

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Cobalt-Catalyzed Cyclopropanation | Chiral Cobalt Complex / gem-dichloroalkanes | Avoids hazardous diazoalkanes; high enantioselectivity for various alkenes. nih.govdicp.ac.cn |

| Molybdenum-Catalyzed Deoxygenative Cyclopropanation | Chiral Salen-Mo Complex / 1,2-dicarbonyls | Uses safe and readily available carbene surrogates. acs.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin / Diazoketones | High diastereo- and enantioselectivity; broad substrate scope. nih.govrochester.edu |

| Asymmetric Radical Cyclopropanation | Chiral Cobalt(II) Amidoporphyrin / α-heteroaryldiazomethanes | Effective for challenging substrates, providing high yields and stereoselectivities. nih.gov |

Oxidative Reaction Mechanisms and Radical Processes

The initial step in the oxidation of N-cyclopropylanilines is the formation of a nitrogen-centered radical cation. This reactive intermediate can then undergo a variety of subsequent reactions, with the specific pathway being influenced by the reaction conditions and the substitution pattern of the aniline ring and cyclopropyl group.

The oxidation of aminocyclopropanes can be initiated through different pathways, primarily Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

Single Electron Transfer (SET): In many enzymatic and chemical oxidations, the reaction is initiated by a one-electron oxidation of the nitrogen atom to form an aminium radical cation. acs.org This process is often favored due to the relatively low ionization potential of the tertiary amine. The resulting radical cation is a key intermediate that leads to the subsequent ring-opening of the cyclopropyl group. acs.org The inactivation of cytochrome P450 enzymes by cyclopropylamines is a well-known example where an initial SET step is implicated. researchgate.net N-cyclopropylanilines have been specifically designed and utilized as probes for SET processes. acs.orgacs.orgnih.gov The underlying principle is that upon SET oxidation, the resulting radical cation undergoes a rapid and irreversible ring-opening, which can "clock" the rate of the initial electron transfer. acs.org

Hydrogen Atom Transfer (HAT): HAT is another fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from one molecule to another. scripps.edu While SET is prominent for N-cyclopropylanilines, HAT can also play a role under specific conditions, particularly with oxidants known to act as hydrogen abstractors. researchgate.net For instance, the presence of hydrogen-abstracting agents like benzoyl peroxide can initiate the radical cascade. researchgate.net The relative propensity for SET versus HAT is influenced by factors such as the bond dissociation energy of the relevant C-H or N-H bonds and the electronic properties of the oxidant. mdpi.com

Upon formation of the cyclopropylamine radical cation via SET, the high strain energy of the three-membered ring (approximately 28 kcal/mol) provides a strong thermodynamic driving force for ring-opening. acs.orgnih.gov This process is typically rapid and irreversible. acs.org

The ring-opening of a cyclopropylamine radical cation leads to the formation of a distonic radical cation . acs.orgnih.gov In these species, the charge and the radical are located on different atoms. nih.govpurdue.edu Specifically, the cleavage of the cyclopropane ring results in an iminium cation and a carbon-centered radical. acs.orgresearchgate.net

Distonic radical cations are fascinating reactive intermediates that can exhibit dual reactivity, with the cationic and radical sites participating in separate or sequential reactions. nih.gov While much of the study on distonic radical cations has been in the gas phase, their importance in condensed-phase reactions is increasingly recognized. nih.govpurdue.edu The reactivity of these species is central to the subsequent chemical transformations following the ring-opening of this compound. The carbon-centered radical can, for example, react with molecular oxygen or other radical traps. acs.orgresearchgate.net

The rate of cyclopropyl ring-opening is not solely dependent on the release of ring strain; it is also significantly influenced by stereoelectronic and resonance effects. acs.orgnih.gov

Stereoelectronic Effects: For efficient ring-opening, the C-C bond of the cyclopropyl ring that is breaking must be aligned parallel to the p-orbital of the nitrogen-centered radical cation (a bisected conformation). If the conformation of the molecule prevents this optimal alignment, the rate of ring-opening can be significantly retarded. acs.orgnih.gov

Resonance Effects: Delocalization of the radical cation's spin and charge into the aromatic ring can stabilize the ring-closed form, thereby slowing down the rate of ring-opening. acs.orgnih.gov Studies on N-cyclopropyl-N-methylaniline revealed that its radical cation opens relatively slowly, which was attributed to resonance stabilization. acs.orgnih.gov To dissect the contributions of stereoelectronic and resonance effects, researchers have designed and studied conformationally constrained N-cyclopropylanilines. acs.orgnih.gov These studies demonstrated that even when the ideal bisected conformation is enforced, ring-opening can still be slow if significant resonance stabilization of the radical cation exists. acs.orgnih.gov Conversely, introducing a radical-stabilizing substituent on the cyclopropyl ring can dramatically accelerate the ring-opening by stabilizing the resulting carbon-centered radical. nih.gov

Table 1: Rate Constants for Ring Opening of Various N-Cyclopropylaniline Radical Cations

| Compound | Rate Constant (s⁻¹) | Key Observation | Reference |

| N-Cyclopropyl-N-methylaniline Radical Cation | 4.1 × 10⁴ | Sluggish rate attributed to resonance stabilization. | acs.orgnih.gov |

| 1′-Methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] Radical Cation | 3.5 × 10² | Locked bisected conformation, but still slow opening, ruling out stereoelectronics as the sole factor. | acs.orgnih.gov |

| 6′-Chloro-1′-methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] Radical Cation | 4.1 × 10² | Similar to the above, reinforcing the importance of resonance effects. | acs.orgnih.gov |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | 1.7 × 10⁸ | Phenyl substituent on the cyclopropyl ring dramatically accelerates ring-opening. | nih.gov |

| This table is interactive. You can sort and filter the data by clicking on the column headers. |

Under aerobic conditions, N-cyclopropylanilines can undergo an autocatalytic radical ring-opening process. researchgate.net For instance, N-cyclopropyl-N-phenylamine was observed to slowly convert to N-(1,2-dioxolan-3-yl)-N-phenylamine at room temperature in the presence of air. researchgate.net This conversion is significantly accelerated by the addition of a catalytic amount of a single-electron oxidizing agent, like tris(1,10-phenanthroline)Fe(III), or a hydrogen-abstracting agent. researchgate.net This suggests a mechanism analogous to the oxygenation of vinylcyclopropanes, where an initial radical formation event initiates a chain reaction involving molecular oxygen. researchgate.net The resulting distonic radical cation from the ring-opening reacts with O₂ to form a peroxide intermediate, which can then propagate the radical chain. acs.org

Radical scavengers are indispensable tools for elucidating the mechanisms of reactions involving radical intermediates. In the context of this compound oxidation, radical traps can be used to intercept and identify the transient radical species formed during the reaction, thereby providing evidence for a radical-mediated pathway. nih.gov For example, in studies of the oxidative Mannich reaction of N,N-dimethylanilines, radical trap experiments were used to support the proposed mechanism involving a rate-determining SET step. nih.gov The ability of a scavenger to inhibit or alter the product distribution of a reaction is strong evidence for the involvement of radical intermediates.

Nucleophilic and Electrophilic Transformations

Nitrosation Reactions and N-Dealkylation

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides significant mechanistic insight into the behavior of such compounds. nih.govacs.org Studies on analogous N-cyclopropyl-N-alkylanilines demonstrate that these compounds react rapidly with nitrous acid in aqueous acetic acid to yield the corresponding N-alkyl-N-nitrosoaniline. nih.gov This transformation is characterized by the specific and selective cleavage of the cyclopropyl group from the nitrogen atom, a phenomenon that is not significantly affected by the steric bulk of the other N-alkyl substituent (e.g., methyl, ethyl, isopropyl). nih.govacs.org

The selective cleavage of the cyclopropyl group strongly supports a mechanism initiated by the formation of an amine radical cation. acs.org This intermediate is generated from the reversible homolysis of a nitrosammonium ion, which forms from the aniline and the nitrosating agent. acs.org The high ring strain of the cyclopropyl group facilitates its rapid ring-opening once the radical cation is formed. acs.org This step produces a distonic radical cation intermediate—an iminium ion with a carbon-centered radical—which is then trapped by nitric oxide (NO) or is otherwise oxidized, ultimately leading to the N-decyclopropylation product. nih.govacs.org

For example, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded 4-chloro-N-methyl-N-nitrosoaniline (76%) along with products derived from the fragmented cyclopropyl ring, such as cinnamaldehyde (B126680) (55%). nih.govacs.org This use of N-cyclopropylanilines as mechanistic probes has been instrumental in demonstrating the involvement of single-electron transfer (SET) and radical cation intermediates in nitrosation and other oxidative processes, such as those catalyzed by enzymes like horseradish peroxidase. nih.govnih.gov

Electrophilic Cyclization Pathways

Electrophilic cyclization is a powerful method for constructing heterocyclic systems, and the aniline moiety is a competent nucleophile for such transformations. researchgate.net While specific studies on the electrophilic cyclization of this compound are not prevalent, the reactivity of analogous systems, such as N-(2-alkynyl)anilines, provides a clear mechanistic blueprint. nih.govbeilstein-journals.org In these reactions, an external electrophile, such as an iodine or bromine source (e.g., I₂, ICl), activates a tethered unsaturated functional group. nih.govbeilstein-journals.org

The proposed mechanism involves the attack of the electrophile on the unsaturated system (e.g., an alkyne), forming a reactive intermediate like an iodonium (B1229267) ion. This species is then intramolecularly intercepted by the electron-rich aniline ring. beilstein-journals.org The regioselectivity of the cyclization (i.e., endo vs. exo) can depend on the specific substrate and reaction conditions. researchgate.netbeilstein-journals.org For an appropriately substituted this compound derivative, this pathway could be exploited to build fused heterocyclic scaffolds. The nucleophilicity of the aniline ring is a critical factor; electron-withdrawing groups on the ring can diminish its ability to participate in the cyclization, while electron-donating groups enhance it. nih.gov

C-H Bond Activation and Functionalization on Anilines

Direct C-H bond functionalization is a highly desirable synthetic strategy for modifying complex molecules without the need for pre-installed functional groups. yale.edu For anilines like this compound, several C-H bonds are potential targets for activation, including those on the aromatic ring, the N-methyl groups, and the cyclopropyl ring. Transition-metal catalysis is the predominant method for achieving such transformations. youtube.comyoutube.com

Mechanisms for C-H activation often involve an initial coordination of a metal catalyst to a directing group on the substrate, which positions the metal in proximity to a specific C-H bond. nih.gov For aniline derivatives, the nitrogen atom itself or a group installed at the ortho position can serve this directing function. Common mechanisms include:

Concerted Metalation-Deprotonation (CMD): This pathway is common for late transition metals in high oxidation states and involves a concerted breaking of the C-H bond and formation of the carbon-metal bond, often assisted by a base. youtube.com

Oxidative Addition: Metals in low oxidation states can directly insert into a C-H bond, forming a higher-oxidation-state organometallic intermediate. youtube.com

Sigma-Bond Metathesis: This mechanism is typical for early transition metals and involves a four-centered transition state for C-H bond cleavage. youtube.com

The functionalization of the cyclopropyl C(sp³)–H bonds is also achievable, often using palladium catalysis, and can proceed with high stereoselectivity when chiral ligands are employed. researchgate.net The activation of C-H bonds on the N-methyl groups is another possibility, which can lead to N-dealkylation or the formation of new C-C or C-heteroatom bonds at the α-carbon. mdpi.com

Annulation and Cycloaddition Reactions

Intermolecular [3+2] Annulation of N-Cyclopropylanilines with Alkenes

A significant reaction pathway available to N-cyclopropylanilines is their participation in formal [3+2] annulation reactions with alkenes and alkynes to form five-membered carbocycles. rsc.orgnih.gov This transformation can be initiated electrochemically or via photoredox catalysis. researchgate.netnih.gov

The mechanism, elucidated through electrochemistry/mass spectrometry (EC/MS) and other studies, begins with the one-electron oxidation of the N-cyclopropylaniline to its corresponding radical cation. rsc.orgresearchgate.net This oxidation triggers the key step: a rapid and irreversible ring-opening of the strained cyclopropyl group to form a distonic radical cation, where the charge is localized on the nitrogen (as an iminium ion) and the radical is on a terminal carbon. nih.govuark.edu

This three-carbon radical synthon then adds to an alkene partner, typically at the less substituted carbon, to generate a new radical intermediate. uark.edu Subsequent intramolecular radical-polar crossover, where the radical attacks the iminium ion, closes the five-membered ring. The final product radical cation is then reduced to the neutral product. researchgate.net A key feature of the electrocatalytic variant is that it can proceed as a redox-neutral chain reaction, where the product radical cation is reduced by a molecule of the starting aniline, thus regenerating the initial radical cation and propagating the chain. rsc.orgresearchgate.net

| N-Cyclopropylaniline | Alkene | Product | Yield (%) |

|---|---|---|---|

| N-cyclopropyl-3,5-dimethylaniline | Styrene | 1-(3,5-dimethylphenyl)-3-phenylcyclopentan-1-amine | 81 |

| N-cyclopropyl-4-methoxyaniline | Styrene | 1-(4-methoxyphenyl)-3-phenylcyclopentan-1-amine | 75 |

| N-cyclopropyl-4-fluoroaniline | Styrene | 1-(4-fluorophenyl)-3-phenylcyclopentan-1-amine | 68 |

| N-cyclopropylaniline | 4-Methylstyrene | 1-phenyl-3-(p-tolyl)cyclopentan-1-amine | 72 |

Mechanistic Insights into Metal-Carbene Complex Mediated Reactions

Metal-carbene complexes are versatile reagents known for mediating a range of transformations, including cyclopropanation, C-H insertion, and ylide formation. caltech.edu The reaction of anilines with metal-carbene complexes, typically generated from diazo compounds in the presence of rhodium(II) or silver(I) catalysts, is a well-established method for forming C-N bonds via N-H insertion. acs.orgnih.gov

For a tertiary aniline like this compound, which lacks an N-H bond, the reaction pathway would differ. The nitrogen atom can act as a nucleophile, attacking the electrophilic carbene carbon of the metal-carbene complex. youtube.com This would lead to the formation of an ammonium ylide intermediate. This ylide is typically unstable and can undergo several subsequent reactions, such as:

nih.govresearchgate.net-Sigmatropic Rearrangement: If an allylic group is present, this rearrangement is a common pathway.

rsc.orgresearchgate.net-Migration (Stevens Rearrangement): This would involve the migration of one of the N-alkyl groups (a methyl or the cyclopropyl group) to the adjacent carbenic carbon.

Proton Transfer: In the presence of a proton source, the ylide could be protonated, leading to a quaternary ammonium salt.

The specific outcome would depend on the structure of the carbene, the metal catalyst employed, and the reaction conditions. Rhodium(II) catalysts, such as Rh₂(OAc)₄, are particularly effective in promoting these types of reactions with diazoesters. acs.orgcaltech.edu The interaction is initiated by the formation of an electrophilic rhodium-carbene species, which is then attacked by the nucleophilic aniline. caltech.educaltech.edu

Computational and Theoretical Investigations of 2 Cyclopropyl N,n Dimethylaniline Systems

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic structure and reactivity of molecules. For cyclopropylanilines, DFT studies are instrumental in mapping out the intricate reaction pathways following oxidation.

A primary reaction pathway investigated for N-cyclopropylanilines is their oxidation via single-electron transfer (SET). acs.org Upon oxidation, these compounds form a nitrogen radical cation. acs.org A key feature of this system, which DFT calculations can model, is the subsequent spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group. acs.org This process is highly favorable due to the release of significant ring-strain energy, which is estimated to be around 28 kcal/mol. acs.org

The utility of N-cyclopropylanilines as probes for SET mechanisms in chemical and enzymatic systems stems directly from this irreversible ring-opening, which acts as a "radical clock" to compete with other processes like back electron transfer (BET). acs.org

Multistate Density Functional Theory (MSDFT) for Complex Electron-Proton Transfer Processes

While standard DFT is excellent for ground-state properties, more complex processes like coupled electron and proton transfer or electronically excited states require more advanced methods. Multistate Density Functional Theory (MSDFT) has emerged as a robust theoretical framework for these scenarios. nih.govchemrxiv.org

MSDFT extends the principles of DFT to handle multiple electronic states simultaneously. chemrxiv.orgarxiv.org In this method, charge-localized diabatic states are defined by constraining the electron density for each state, allowing for the calculation of the electronic coupling (transfer integral) between them. nih.gov This approach is particularly valuable for modeling charge transfer reactions, including those that involve coupled electron and proton transfer. nih.gov

For aniline (B41778) derivatives, which can participate in complex redox processes, MSDFT provides a means to investigate:

Electron Transfer Rates: The effective electronic coupling is a key parameter that governs the rate of electron transfer, and MSDFT can compute this value. nih.gov

Proton-Coupled Electron Transfer (PCET): The generalized Nuclear-Electronic Orbital (NEO) MSDFT framework can even treat transferring protons quantum-mechanically, on the same level as electrons, making it suitable for studying systems with multiple proton transfers. nih.gov

Although specific MSDFT studies on 2-cyclopropyl-N,N-dimethylaniline are not prominent, the methodology is well-suited to explore its photo-oxidative reactions, where intricate spin coupling and charge transfer processes may occur. arxiv.org

Ab Initio Calculations on Radical Cation Intermediates

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy data on molecular properties. These methods have been applied to understand the nature of the radical cation intermediates formed during the oxidation of cyclopropyl-N,N-dimethylanilines.

In a study on the closely related p-cyclopropyl-N,N-dimethylaniline, ab initio calculations were used to rationalize the effects of substituents on its oxidative N-dealkylation. acs.orgnih.gov The calculations focused on the properties of the radical cation intermediate, providing detailed information on its structure and electron distribution. acs.org

Key findings from these computational studies include:

Charge and Spin Distribution: Calculations reveal the partial charges and spin density distribution across the molecule. This information helps identify the most reactive sites in the radical cation. acs.org

Conformation: The preferred conformation of the radical cation can be determined, which influences its subsequent reactivity. acs.org

Irreversible Ring-Opening: The calculations support the mechanism where the initial single-electron oxidation leads to an irreversible ring-opening of the cyclopropyl group, forming a distonic radical cation. acs.org This step is a critical feature that distinguishes the reactivity of cyclopropylanilines from other anilines. acs.org

| Computational Method | Focus of Investigation | Key Findings for Cyclopropylaniline Systems |

|---|---|---|

| Ab Initio Calculations | Radical Cation Intermediates | Provides detailed partial charges and spin distribution. Confirms the irreversible ring-opening post-oxidation. acs.orgacs.org |

Computational Analysis of Electronic Structures and Reactivity Profiles

Computational analysis is essential for understanding the fundamental electronic structure of this compound, which in turn dictates its reactivity. DFT and other quantum-chemical methods are used to determine key structural and electronic parameters.

Studies on the parent compound, N,N-dimethylaniline, provide a baseline for understanding its derivatives. Gas-phase electron diffraction combined with DFT calculations (at the B3LYP/cc-pVTZ level) revealed that the Ph-NC₂ fragment has a quasi-planar structure. researchgate.net This planarity is attributed to the significant p-π interaction between the nitrogen atom's lone pair of electrons and the π-system of the aromatic ring. researchgate.net

| Parameter | Method of Analysis | Significance for N,N-Dimethylaniline Structure |

|---|---|---|

| Ph-NC₂ Fragment Geometry | Gas-Phase Electron Diffraction & DFT | Determined to be quasi-planar, indicating significant p-π interaction. researchgate.net |

| Electron Density Topology | Quantum Theory of Atoms in Molecules (QTAIM) | Reveals weak intramolecular interactions that influence molecular conformation and stability. researchgate.net |

Theoretical Prediction of Reaction Intermediates and Transition States

A major strength of computational chemistry is its ability to predict the structures and energies of short-lived species like reaction intermediates and transition states. For reactions involving this compound, theoretical predictions are vital for constructing a complete mechanistic picture.

Following an initial single-electron oxidation, the first predicted intermediate is the N,N-dimethyl-2-cyclopropylaniline radical cation (CPA•+) . acs.org Theoretical models show that this species is not stable and rapidly undergoes a ring-opening reaction.

The transition state for the cyclopropyl ring-opening can be located and characterized using computational methods. The low activation barrier for this step, driven by the release of ring strain, confirms the process is rapid and irreversible. acs.org

The product of this step is a distonic radical cation . acs.org This is a key intermediate where the radical is located on a carbon atom (from the opened cyclopropyl ring) and the positive charge remains centered on the nitrogen atom. The structure of this distonic cation is significantly different from the initial radical cation.

In the presence of oxygen, a subsequent predicted intermediate is an endoperoxide , formed by the reaction of the distonic radical cation with O₂. acs.org The subsequent fragmentation of this endoperoxide intermediate can also be modeled to predict the final reaction products. acs.org

Advanced Spectroscopic and Structural Analysis of 2 Cyclopropyl N,n Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 2-cyclopropyl-N,N-dimethylaniline. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete picture of the molecular skeleton can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, N-methyl, and cyclopropyl (B3062369) protons.

Aromatic Region (δ 6.5-7.5 ppm): The protons on the phenyl ring will appear in this region. The substitution pattern will lead to a complex multiplet structure due to spin-spin coupling between adjacent protons.

N-Methyl Protons (δ ~2.7-3.0 ppm): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will typically appear as a sharp singlet. For instance, the N,N-dimethyl protons in N,N-dimethylaniline itself resonate around 2.92 ppm. rsc.org

Cyclopropyl Protons (δ 0.5-2.0 ppm): The cyclopropyl group introduces a unique set of signals in the upfield region of the spectrum. dtic.mil The methine proton (the one attached to the ring and the aromatic system) and the four methylene (B1212753) protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The strained nature of the cyclopropane (B1198618) ring often results in shielded protons appearing at a higher field (lower ppm value) than typical alkyl protons. dtic.mil Specifically, vicinal couplings in cyclopropanes show a strong dependence on stereochemistry, with cis couplings generally being larger than trans couplings. dtic.mil

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons (δ ~110-155 ppm): The six carbons of the benzene (B151609) ring will have distinct chemical shifts. The carbon atom directly attached to the nitrogen atom (C-1) is expected to be significantly deshielded (e.g., ~150 ppm in N,N,3-trimethylaniline), while the carbon bearing the cyclopropyl group (C-2) will also be influenced by its electronic environment. rsc.org

N-Methyl Carbons (δ ~40-45 ppm): The two equivalent methyl carbons will give rise to a single signal. In N,N-dimethyl-2-(methylthio)aniline, these carbons appear at 44.27 ppm. rsc.org

Cyclopropyl Carbons (δ ~5-20 ppm): The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum. dtic.mil The methine carbon attached to the aromatic ring will be further downfield compared to the two equivalent methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons/Carbons | 6.5 - 7.5 | 110 - 155 |

| N-Methyl Protons/Carbons | ~2.7 - 3.0 | ~40 - 45 |

| Cyclopropyl Methine Proton/Carbon | ~1.5 - 2.0 | ~15 - 20 |

| Cyclopropyl Methylene Protons/Carbons | ~0.5 - 1.2 | ~5 - 10 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Characterization

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and conjugation.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific bonds and functional groups. For this compound, key vibrational modes include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclopropyl groups) are found just below 3000 cm⁻¹. The C-H bonds within the strained cyclopropyl ring may show slightly higher frequencies than typical sp³ C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-N bond typically occurs in the 1360-1250 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes, though these can be complex and overlap with other signals.

A study on N,N-dimethylaniline (NNDMA) identified key bands through experimental and DFT calculations, such as C-H stretching around 2804 cm⁻¹ for the methyl groups and in-plane bending at 1229 and 1195 cm⁻¹. sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions of conjugated systems. Aniline (B41778) and its derivatives exhibit characteristic absorption bands in the UV region. For N,N-dimethylaniline, electronic transitions, primarily π → π* transitions of the benzene ring, are observed. The presence of the amino group (an auxochrome) shifts these absorptions to longer wavelengths (a bathochromic shift) compared to benzene. The specific environment, such as the solvent, can influence the position and intensity of these absorption maxima. hw.ac.ukacs.org Studies on 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) show how the electronic environment and solvent polarity affect the locally excited (LE) and charge-transfer (CT) states, which is relevant for understanding the electronic behavior of substituted anilines. acs.orgepa.gov

Table 2: Key IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl, Cyclopropyl) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aryl C-N | Stretching | 1360 - 1250 |

| C-H Bending (Methyl, Methylene) | Bending/Scissoring | 1470 - 1365 |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed, which can then undergo fragmentation to produce smaller, characteristic ions. For this compound (Molecular Weight: 161.25 g/mol ), the following fragmentation pathways are anticipated:

Molecular Ion Peak: A prominent peak at m/z = 161 corresponding to the intact radical cation [C₁₁H₁₅N]⁺˙.

Benzylic Cleavage: The most favorable fragmentation is often the loss of a hydrogen atom or a methyl group from the amine to form a stabilized iminium cation. Loss of a methyl radical (•CH₃) would result in a fragment at m/z = 146.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. Loss of the cyclopropyl group would lead to a fragment corresponding to the [M - C₃H₅]⁺ ion.

Ring Fragmentation: The cyclopropyl and aromatic rings can also undergo fragmentation under high-energy conditions, leading to a series of smaller ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula. rsc.org MS is also invaluable for monitoring the progress of reactions involving these derivatives, allowing for the identification of reactants, intermediates, and products in a complex mixture. rsc.org

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or a suitable derivative would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would reveal:

The precise geometry of the cyclopropyl ring and its orientation relative to the plane of the aromatic ring.

The planarity of the N,N-dimethylamino group and any pyramidalization at the nitrogen atom. Steric hindrance from the ortho-cyclopropyl group may cause the dimethylamino group to twist out of the plane of the benzene ring, affecting electronic conjugation.

Intermolecular interactions in the solid state, such as van der Waals forces or potential C-H···π interactions, which dictate the crystal packing.

While a crystal structure for the specific title compound is not publicly available, data from related structures, such as other substituted anilines or cyclopropyl-containing compounds, can provide a basis for understanding its likely conformation. researchgate.netnih.gov For example, crystal structures of various N,N-dimethylaniline derivatives are available in the Crystallography Open Database, providing insight into typical bond lengths and packing motifs for this class of compounds. nih.gov

Advanced Vibrational Spectroscopy for Conformational Studies

Beyond standard IR spectroscopy, advanced vibrational techniques like Raman spectroscopy, coupled with theoretical calculations (e.g., Density Functional Theory, DFT), offer deeper insights into the conformational landscape of flexible molecules like this compound.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. Vibrations that result in a significant change in polarizability, such as the symmetric stretching of non-polar bonds, are often strong in Raman spectra. This makes it particularly useful for studying the carbon skeleton of the aromatic and cyclopropyl rings. A combined FT-IR and FT-Raman study of N,N-dimethylaniline, supported by DFT calculations, allowed for a comprehensive assignment of its 54 normal vibrational modes. sphinxsai.com

Conformational Analysis: The rotation around the C(aryl)-N bond and the C(aryl)-C(cyclopropyl) bond gives rise to different possible conformers. Theoretical calculations can predict the relative energies of these conformers and their corresponding vibrational spectra. By comparing the calculated spectra with experimental IR and Raman data, the dominant conformer(s) present in the sample can be identified. materialsciencejournal.org Studies on aniline and its derivatives have successfully used this combined experimental and theoretical approach to analyze vibrational spectra and assign vibrational modes with high accuracy. materialsciencejournal.orgcapes.gov.br This methodology can be applied to this compound to understand how the bulky and sterically demanding ortho-cyclopropyl group influences the molecule's preferred three-dimensional shape.

Applications of 2 Cyclopropyl N,n Dimethylaniline and Its Derivatives in Chemical Research

Utilization as Mechanistic Probes in Oxidation and Enzyme Mimicry Studies

The cyclopropyl (B3062369) group in N-cyclopropylanilines serves as a sensitive mechanistic probe for single-electron transfer (SET) oxidation processes. Upon one-electron oxidation of the nitrogen atom, the resulting aminium radical cation can undergo a rapid and irreversible ring-opening of the cyclopropyl group. This characteristic transformation provides a clear and often quantitative indicator of an SET pathway.

In the study of oxidative processes, N-cyclopropylanilines have been instrumental in elucidating reaction mechanisms. For instance, their reaction with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen, producing the corresponding N-alkyl-N-nitrosoaniline. researchgate.net This selective cleavage, along with the nature of the products derived from the cyclopropane (B1198618) ring, strongly supports a mechanism initiated by the formation of an amine radical cation. researchgate.net This is followed by a swift opening of the cyclopropyl ring to form an iminium ion with a C-centered radical, which can then react further. researchgate.net

The utility of these compounds extends to enzyme mimicry studies, where they help in understanding the mechanisms of biological oxidation reactions. A notable example is the investigation of the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a well-known SET enzyme. researchgate.net In this study, the oxidation led to products resulting from the exclusive fragmentation of the cyclopropyl ring of the initially formed aminium radical. researchgate.net This observation provided direct evidence for an SET mechanism in the enzymatic oxidation and helped to identify the fate of the cyclopropyl group. researchgate.net The synthetic and analytical methods developed in these studies are valuable for applying cyclopropylamine-containing probes to reactions catalyzed by other enzymes, such as cytochrome P450.

The table below summarizes the key findings from studies where N-cyclopropylanilines were used as mechanistic probes.

| System Studied | Key Observation | Mechanistic Implication |

| Nitrosation of N-cyclopropyl-N-alkylanilines | Selective cleavage of the cyclopropyl group. researchgate.net | Formation of an amine radical cation followed by cyclopropyl ring opening. researchgate.net |

| Oxidation by triplet-state photosensitizers | Irreversible ring-opening outcompetes antioxidant quenching. acs.org | Confirms the utility as a probe for SET oxidation in photosensitized aqueous solutions. acs.org |

| Horseradish peroxidase oxidation | Products derived from exclusive cyclopropyl ring fragmentation. researchgate.net | Provides direct evidence for an SET mechanism in enzymatic oxidation. researchgate.net |

Role as Key Scaffolds in Complex Organic Synthesis

The rigid and defined three-dimensional structure of the cyclopropyl-N,N-dimethylaniline moiety makes it an attractive scaffold for the synthesis of complex organic molecules, including biologically active compounds and natural products. Its derivatives serve as versatile building blocks that can be elaborated into a variety of intricate architectures.

The utility of N-cyclopropylanilines as synthetic scaffolds is rooted in the reactivity of the cyclopropyl ring, which can undergo ring-opening reactions to introduce new functional groups and build molecular complexity. acs.org This strategy has been employed in the synthesis of various heterocyclic compounds. For example, visible light photoredox catalysis enables the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes, yielding a range of cyclic allylic amines, including complex fused indolines. researchgate.net

Furthermore, the aniline (B41778) core provides a platform for further functionalization, allowing for the construction of diverse molecular frameworks. The tetrahydroquinoline scaffold, a core structure in many natural products and medicinal compounds, can be accessed from N,N-dimethylaniline N-oxides through a tandem Polonovski–Povarov sequence. nih.gov This highlights the potential of aniline derivatives in the rapid assembly of polycyclic systems. The development of new synthetic methods, such as palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189), has significantly improved the accessibility of N-arylcyclopropylamines, further expanding their application as synthetic scaffolds. researchgate.net

Applications in Electrocatalysis and Electrosynthesis

The electrochemical properties of 2-cyclopropyl-N,N-dimethylaniline and its derivatives have been harnessed in the fields of electrocatalysis and electrosynthesis. The ability of the aniline moiety to undergo facile oxidation makes these compounds suitable for electrochemical transformations.

A significant application is the electrocatalytic redox-neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. In this process, the N-cyclopropylaniline radical cation is generated electrochemically and its reactivity towards alkenes is monitored. This method allows for the synthesis of annulation products with good yields and tolerates a variety of substituents on both the aniline and the alkene. This approach represents a green and efficient way to construct complex cyclic systems.

The electrochemical oxidation of N,N-dimethylaniline itself has been studied to understand the mechanism of dimerization and polymer formation. These studies, often employing rapid scan cyclic voltammetry, provide insights into the initial steps of electropolymerization, which is crucial for the development of conducting polymers.

Development of Novel Ligands and Catalysts Incorporating the Cyclopropyl-N,N-dimethylaniline Moiety

The structural features of this compound derivatives make them promising candidates for the design of novel ligands for catalysis. The nitrogen atom can coordinate to metal centers, and the substituents on the aromatic ring can be modified to tune the electronic and steric properties of the resulting catalyst.

One example is the synthesis of N,N-bis(diphenylphosphino)dimethylaniline compounds. These molecules can act as ligands for transition metals such as copper, palladium, and platinum. The resulting metal complexes have potential applications in various catalytic transformations. The development of efficient synthetic routes to such ligands is crucial for exploring their catalytic activity. For instance, a highly efficient one-pot synthesis of carbazoles via palladium-catalyzed double N-arylation of primary amines has been developed using a specific phosphine (B1218219) ligand system. researchgate.net While not directly incorporating the cyclopropyl group, this demonstrates the utility of aniline-based ligands in catalysis.

Chemical Intermediates in the Synthesis of Diverse Organic Architectures

Beyond their direct applications as probes and scaffolds, this compound and its analogs serve as key chemical intermediates in the synthesis of a wide array of organic structures. Their inherent reactivity allows for their transformation into more complex molecules through various chemical manipulations.

N,N-dimethylaniline itself is a well-established intermediate in the chemical industry, notably in the production of dyes. capes.gov.br The cyclopropyl derivative offers additional synthetic handles due to the reactivity of the three-membered ring. The cleavage of the cyclopropyl ring under acidic conditions is a well-studied transformation that can be exploited to introduce new functional groups. researchgate.net

The versatility of the aniline core allows for a range of synthetic transformations. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones can be achieved via the insertion of sulfur dioxide using anilines as the aryl source. researchgate.net Furthermore, N,N-dimethylaniline N-oxides can be transformed into diverse tetrahydroquinoline scaffolds. nih.gov These examples underscore the role of the aniline moiety as a versatile intermediate for the construction of complex heterocyclic systems and other valuable organic architectures.

Q & A

Q. What are the common synthetic strategies for preparing 2-cyclopropyl-N,N-dimethylaniline?

Synthesis typically involves introducing the cyclopropyl group to the aromatic ring of N,N-dimethylaniline. A plausible route is Friedel-Crafts alkylation using cyclopropane derivatives (e.g., cyclopropyl halides) in the presence of Lewis acids like AlCl₃. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) could attach pre-functionalized cyclopropyl moieties to halogenated N,N-dimethylaniline precursors. Post-synthesis purification may require column chromatography or recrystallization, followed by characterization via NMR and GC-MS to confirm regioselectivity at the ortho-position .

Q. How is the molecular structure of this compound characterized experimentally?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl protons (δ 0.5–2.0 ppm). The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.9 ppm.

- ¹³C NMR confirms cyclopropyl carbons (δ 8–15 ppm) and quaternary aromatic carbons.

Q. What are the solubility and stability considerations for handling this compound?

The compound is moderately polar due to the dimethylamino group, making it soluble in organic solvents like dichloromethane, THF, and acetonitrile. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) should be conducted to assess decomposition pathways. Cyclopropane ring strain may increase reactivity under acidic or oxidative conditions, necessitating inert atmospheres for storage .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of N,N-dimethylaniline in catalytic applications?

The cyclopropyl group introduces ring strain (~27 kcal/mol) and hyperconjugation effects , altering electron density on the aromatic ring. This can modulate redox potentials in photocatalytic systems, as seen in iridium polypyridyl complexes where N,N-dimethylaniline derivatives act as electron donors. Comparative cyclic voltammetry (CV) and Stern-Volmer quenching studies (e.g., λex = 355–400 nm) can quantify these effects .

Q. What methodologies resolve contradictions in mutagenicity and carcinogenicity data for N,N-dimethylaniline derivatives?

- In vitro assays: Use Ames test (with/without metabolic activation) and mammalian cell lines (e.g., CHO cells) to assess gene mutations and chromosomal aberrations.

- In vivo models: Rodent studies (e.g., F344 rats) should monitor organ-specific toxicity (e.g., splenic sarcomas, forestomach papillomas) over 18–24 months. Dose-response relationships and metabolite profiling (e.g., N-demethylation products) are critical for reconciling species-specific disparities .

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces (EPS) and Fukui indices to predict regioselectivity. For example, the cyclopropyl group may deactivate the meta-position via inductive effects while activating the para-position through resonance. Experimental validation via nitration or bromination reactions with GC-MS analysis is recommended .

Q. What are the challenges in optimizing photocatalytic coupling reactions using this compound as a donor?

Key parameters include:

- Quenching efficiency: Measure bimolecular quenching constants (kq) via time-resolved fluorescence to compare with unsubstituted N,N-dimethylaniline.

- Electron transfer rates: Transient absorption spectroscopy (e.g., λprobe = 450–600 nm) tracks charge-separated states.

- Byproduct formation: Monitor side reactions (e.g., cyclopropane ring-opening) using HPLC or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.